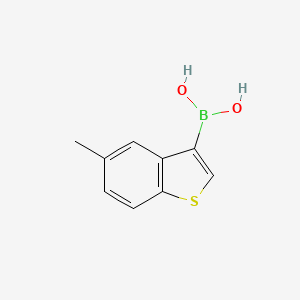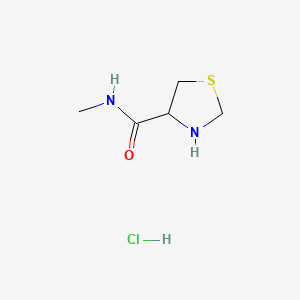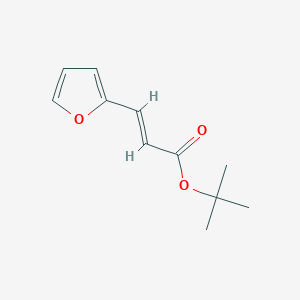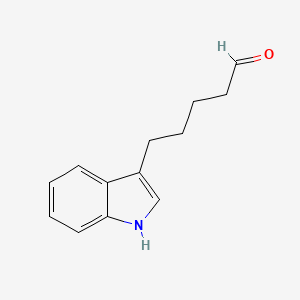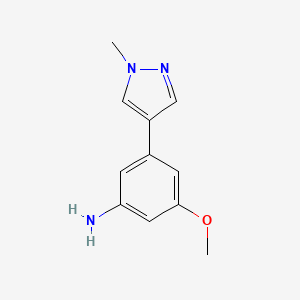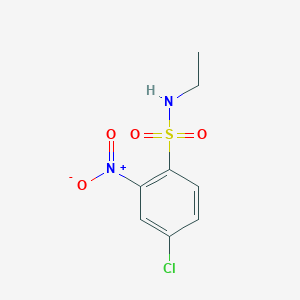
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 4-chlorobenzene, followed by sulfonation and subsequent reaction with ethylamine. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation. The final step involves the reaction with ethylamine under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide or other strong bases.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further research in antibacterial drug development.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
4-Chloro-2-ethyl-1-nitrobenzene: Similar in structure but lacks the sulfonamide group.
4-Chloronitrobenzene: Contains a nitro group and a chlorine atom but lacks the ethyl and sulfonamide groups.
4-Chloro-N-methyl-3-nitrobenzene-1-sulfonamide: Similar but with a methyl group instead of an ethyl group
These comparisons highlight the unique structural features of this compound, particularly the presence of both the nitro and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89840-87-9 |
|---|---|
Molekularformel |
C8H9ClN2O4S |
Molekulargewicht |
264.69 g/mol |
IUPAC-Name |
4-chloro-N-ethyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-4-3-6(9)5-7(8)11(12)13/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
QTPMCZYRXYDLMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)

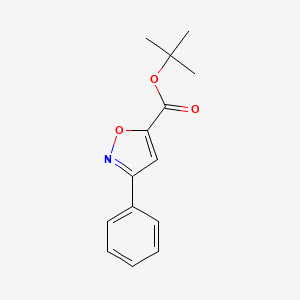
![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)

